N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide
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Overview
Description
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide: is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is a fused heterocyclic system, and a diphenylacetamide moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide typically involves the condensation of a tricyclic compound, such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-B]indole-3-thione, with chloro N-phenylacetamides . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The tricyclic compound is often synthesized by the condensation of isatin with thiosemicarbazide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, as an iron chelator, it binds to ferrous ions, thereby inhibiting the proliferation of cancer cells by depriving them of essential iron . This interaction can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Aryl-2-(5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl)acetamides: These compounds share a similar core structure but differ in the substituents on the aryl group.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules that exhibit diverse biological activities.
Uniqueness
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide is unique due to its specific combination of a triazinoindole core and a diphenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h1-14H,15H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXLWYSNFPSPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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